molecular formula C25H24N3NaO8S2 B1665649 Acetic acid, (4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-, sodium salt CAS No. 651728-41-5

Acetic acid, (4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-, sodium salt

Cat. No. B1665649
M. Wt: 581.6 g/mol
InChI Key: VHTOWLOOYYGTNQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

AGN-201904Z or AGN 201904-Z is a new, slowly absorbed, acid-stable pro-proton pump inhibitor (pro-PPI) rapidly converted to omeprazole in the systemic circulation giving a prolonged residence time. AGN 201904-Z produced a significantly greater and more prolonged acid suppression than esomeprazole, and nocturnal acid suppression was more prolonged over all 5 days. AGN 201904-Z should provide true once-a-day treatment and better clinical efficacy than current PPIs.

Scientific Research Applications

  • Tautomerism Studies : A study analyzed the tautomerism of omeprazole, which shares a similar chemical structure with the specified compound. It was observed in tetrahydrofuran (THF) at 195 K, favoring the 6-methoxy tautomer. This research is significant for understanding the chemical behavior and stability of similar compounds in solution (Claramunt et al., 2004).

  • Impact on Mucin Biosynthesis : Another study investigated the effects of anti-acid secretory agents, including omeprazole, on mucin biosynthesis in rat gastric mucosa. These agents not only inhibited acid secretion but also promoted gastric mucosal protective actions. This suggests a potential application in understanding and enhancing mucosal protection (Ichikawa et al., 1994).

  • Analytical Chemistry Applications : Research involving derivative spectrophotometry used a similar compound for the simultaneous determination of V (V) and Co (II) in various mediums, showcasing its utility in analytical chemistry applications (Ranganath et al., 2015).

  • Synthesis of Chiral Proton Pump Inhibitors : The synthesis of (S)-2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, a key intermediate for chiral proton pump inhibitors, was explored, indicating its significance in pharmaceutical synthesis (Yang, 2008).

  • Antibacterial Activity : A study on the preparation and characterization of benzimidazole derivatives, including 2-Methoxy-6-(5-H/methyl/chloro/nitro-1H-benzimidazol-2-yl)phenols, revealed significant antibacterial activity against Gram-positive bacteria. This highlights the compound's potential in developing antibacterial agents (Tavman et al., 2009).

properties

CAS RN

651728-41-5

Product Name

Acetic acid, (4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-, sodium salt

Molecular Formula

C25H24N3NaO8S2

Molecular Weight

581.6 g/mol

IUPAC Name

sodium;2-[4-[5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-yl]sulfonylphenoxy]acetate

InChI

InChI=1S/C25H25N3O8S2.Na/c1-15-12-26-21(16(2)24(15)35-4)14-37(31)25-27-20-11-18(34-3)7-10-22(20)28(25)38(32,33)19-8-5-17(6-9-19)36-13-23(29)30;/h5-12H,13-14H2,1-4H3,(H,29,30);/q;+1/p-1

InChI Key

VHTOWLOOYYGTNQ-UHFFFAOYSA-M

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)[O-])C=CC(=C3)OC.[Na+]

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)[O-])C=CC(=C3)OC.[Na+]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2S(=O)(=O)C4=CC=C(C=C4)OCC(=O)[O-])C=CC(=C3)OC.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AGN 201904
AGN 201904-Z
AGN-201904
AGN-201904-Z
AGN201904
AGN201904-Z

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid, (4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-, sodium salt
Reactant of Route 2
Reactant of Route 2
Acetic acid, (4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-, sodium salt
Reactant of Route 3
Reactant of Route 3
Acetic acid, (4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-, sodium salt
Reactant of Route 4
Reactant of Route 4
Acetic acid, (4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-, sodium salt
Reactant of Route 5
Reactant of Route 5
Acetic acid, (4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-, sodium salt
Reactant of Route 6
Reactant of Route 6
Acetic acid, (4-((5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazol-1-yl)sulfonyl)phenoxy)-, sodium salt

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